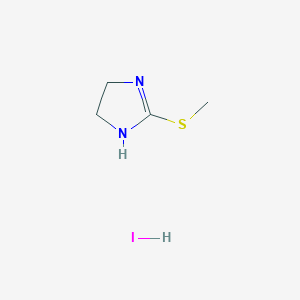

2-Metiltio-2-imidazolina hidroyoduro

Descripción general

Descripción

Synthesis Analysis

Imidazole derivatives, including 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, are synthesized through various methods. One efficient approach is the one-pot synthesis of trisubstituted imidazoles from 1,3-bishet(aryl)monothio-1,3-diketones, α-substituted methylamines, and sodium nitrite. This process involves in situ generation of enaminones, α-nitrosation, and base-mediated intramolecular heterocyclization, yielding trisubstituted imidazoles in high yields under mild conditions (Yugandar et al., 2016). Additionally, condensation reactions of 4,5-dihydro-2-(methylithio)-1H-imidazoles with active methylene compounds have been explored, leading to the formation of substituted methyleneimidazolidines (Huang & Tzai, 1986).

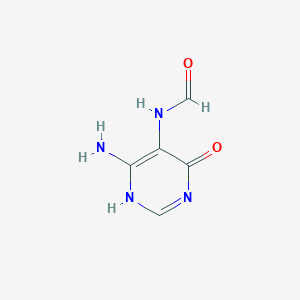

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, plays a crucial role in their chemical behavior and applications. These compounds exhibit tautomeric mixtures, and their structure can be further modified through reactions such as alkylation, leading to various substituted imidazoles. The regioselective synthesis and structural analysis of these derivatives are facilitated by techniques like NMR spectroscopy, providing insights into their molecular configurations and tautomeric states (Assadieskandar et al., 2013).

Aplicaciones Científicas De Investigación

Síntesis de inhibidores de cinasas

El 2-Metiltio-2-imidazolina hidroyoduro se utiliza en la síntesis de inhibidores de la cinasa Aurora y del receptor del factor de crecimiento epidérmico (EGFR) . Estos inhibidores son cruciales en la investigación del cáncer, ya que pueden bloquear la actividad de las cinasas, que son enzimas que promueven la división celular. Al inhibir estas enzimas, el compuesto tiene el potencial de detener la proliferación de las células cancerosas.

Agentes antiinfluenza

El compuesto sirve como reactivo para la creación de inhibidores de espiro-piperidina contra el virus de la influenza A . Estos inhibidores pueden interferir con el ciclo de vida del virus, ofreciendo una ruta prometedora para el desarrollo de nuevos fármacos antivirales que podrían ser más eficaces contra las cepas de la gripe.

Investigación sobre la obesidad y la pérdida de peso

Los investigadores han sintetizado análogos de galegina a partir de this compound, que se estudian por su potencial para ayudar en la pérdida de peso en ratones . Estos análogos imitan la acción de la galegina, un producto natural conocido por sus propiedades antidiabéticas, y podrían conducir a nuevos tratamientos para la obesidad.

Catálisis

Este compuesto es fundamental en la síntesis de pirrolidinas guanidinílicas, que actúan como catalizadores bifuncionales para adiciones conjugadas enantioselectivas a enonas cíclicas . Estos catalizadores son valiosos en la producción de productos farmacéuticos y otros productos químicos con alta pureza y configuraciones moleculares específicas.

Inhibición de la anhidrasa carbónica

El this compound es un precursor en el desarrollo de inhibidores de la anhidrasa carbónica . Estos inhibidores tienen aplicaciones en el tratamiento del glaucoma, el mal de altura y otras afecciones en las que la eliminación del exceso de líquido del cuerpo es beneficiosa.

Antagonismo de CXCR4

El compuesto se ha utilizado para sintetizar antagonistas de CXCR4 de molécula pequeña . CXCR4 es un receptor de quimiocinas implicado en el crecimiento tumoral y la metástasis, y los antagonistas de este receptor se están explorando por su potencial terapéutico en el tratamiento del cáncer.

Síntesis de complejos metálicos

El this compound desempeña un papel significativo en la síntesis de diversos complejos metálicos . Estos complejos tienen posibles aplicaciones en catálisis, mejorando las velocidades de reacción para los procesos químicos, y en sistemas de administración de fármacos, donde pueden usarse para transportar medicamentos a sitios específicos dentro del cuerpo.

Propiedades antiinflamatorias y antitumorales

En la investigación médica, el this compound ha demostrado propiedades antiinflamatorias y antitumorales . Esto sugiere su posible uso en el desarrollo de nuevos agentes terapéuticos para enfermedades caracterizadas por la inflamación y el crecimiento celular descontrolado.

Mecanismo De Acción

Target of Action

It has been used as a reactant for the synthesis of various compounds, including aurora and epidermal growth factor receptor kinase inhibitors .

Mode of Action

It is known to be a reactant in the synthesis of various compounds, suggesting it may interact with its targets to form new compounds or inhibit certain biological processes .

Biochemical Pathways

It has been used in the synthesis of inhibitors for aurora and epidermal growth factor receptor kinases, suggesting it may play a role in the pathways these kinases are involved in .

Result of Action

It is known to be a reactant in the synthesis of various compounds, which suggests that its action results in the formation of these compounds .

Propiedades

IUPAC Name |

2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZRSEUDGCFXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969912 | |

| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5464-11-9 | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5464-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthio-2-imidazoline hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

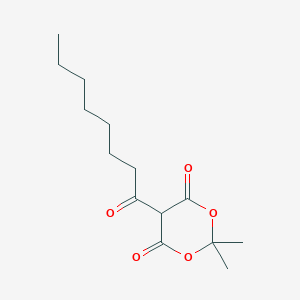

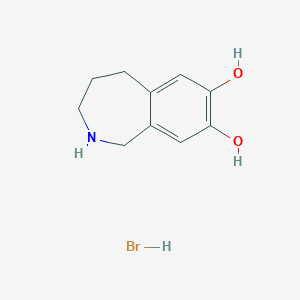

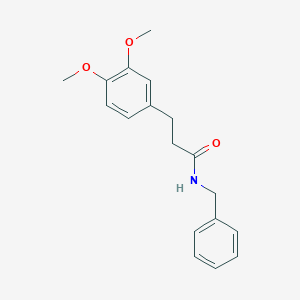

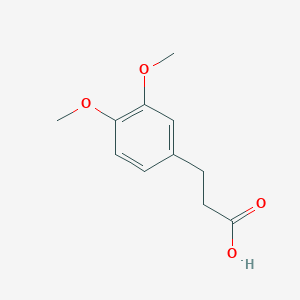

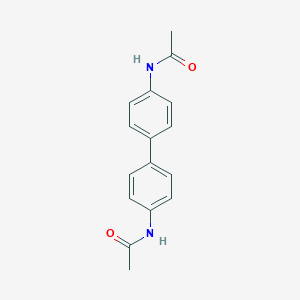

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)

![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)